![molecular formula C19H16ClF4N3O3S B2641328 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 955975-51-6](/img/structure/B2641328.png)
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrazole ring, a benzenesulfonamide group, and a trifluoromethyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms. The benzenesulfonamide group is a benzene ring attached to a sulfonamide group, which is known to inhibit human carbonic anhydrase B . The trifluoromethyl group (-CF3) is a common functional group in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known to be quite reactive . The benzenesulfonamide group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Bioactivity Studies
Analgesic and Anti-inflammatory Properties : A compound closely related to N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide exhibited significant anti-inflammatory and analgesic activities, demonstrating potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).
Anticancer and Anti-HCV Activities : Similar derivatives were also found to exhibit modest inhibition of HCV NS5B RdRp activity, suggesting potential anti-HCV properties. Additionally, certain compounds displayed anticancer activity against human tumor cell lines (Ş. Küçükgüzel et al., 2013).
COX-2 Inhibition for Anti-inflammatory Applications : Another study focused on derivatives with the benzenesulfonamide moiety, which showed selective and potent inhibition of COX-2, an enzyme involved in inflammatory processes. This makes them promising candidates for anti-inflammatory drugs (M. Pal et al., 2003).
Cytotoxicity and Potential as Carbonic Anhydrase Inhibitors : Some derivatives showed significant cytotoxic activities and were potent inhibitors of human carbonic anhydrase isoenzymes, indicating their potential use in cancer treatment (H. Gul et al., 2016).
Photodynamic Therapy and Sensor Applications
Potential in Photodynamic Therapy : Derivatives of this compound showed promising properties for use in photodynamic therapy, a treatment method for cancer. They exhibited high singlet oxygen quantum yield, crucial for effective photodynamic therapy (M. Pişkin et al., 2020).
Fluorometric Sensing for Metal Ions : A pyrazoline derivative was developed as a selective fluorometric “turn-off” sensor for Hg2+, demonstrating its potential application in environmental monitoring and safety (Ebru Bozkurt & H. Gul, 2018).
Pain Management and Antimicrobial Activities
Pathological Pain Model Applications : Synthesized derivatives showed significant anti-hyperalgesic and anti-edematogenic effects in a pathological pain model in mice, suggesting their potential use in pain management (M. M. Lobo et al., 2015).
Antimicrobial Properties : Benzenesulfonamide derivatives displayed promising antimicrobial activities, indicating their potential as new antimicrobial agents (H. Abbas et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF4N3O3S/c1-26-18(20)16(17(25-26)19(22,23)24)11-27(13-5-7-14(30-2)8-6-13)31(28,29)15-9-3-12(21)4-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQERZIDNYZGORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)
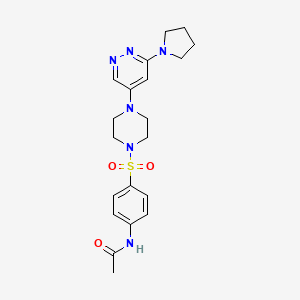
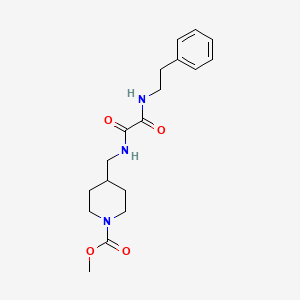
![1-(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2641249.png)
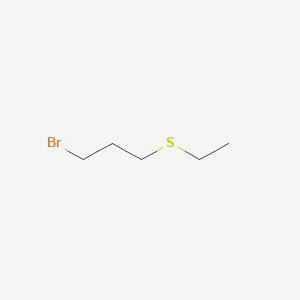
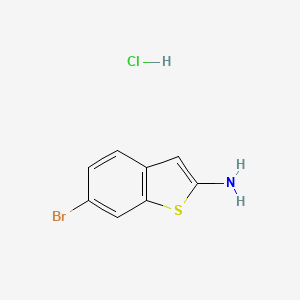
![tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2641257.png)
![2,6-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2641258.png)
![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641260.png)
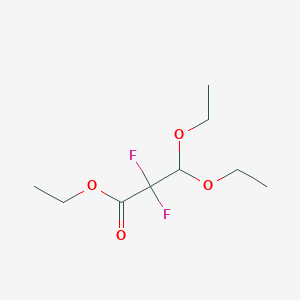
![N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2641265.png)
![8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2641266.png)
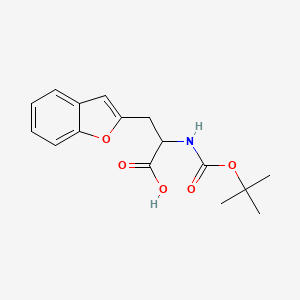
![(E)-2-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]ethenesulfonamide](/img/structure/B2641268.png)
